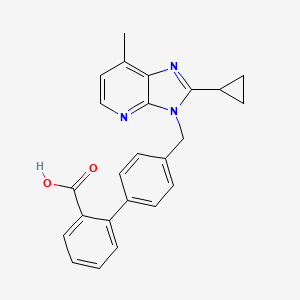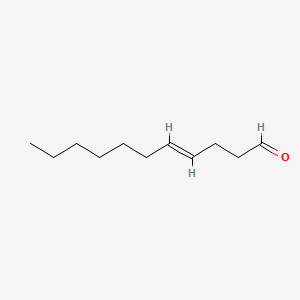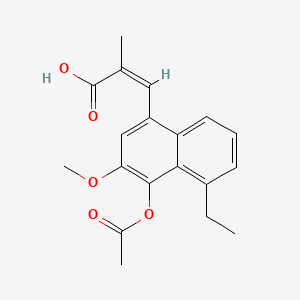
棘白菌素B
描述
Echinocandin B is a naturally occurring cyclic hexapeptide with a linoleoyl side chain. This compound is produced by filamentous fungi and is known for its potent antifungal properties, particularly against Candida and Aspergillus species .
科学研究应用
Echinocandin B has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying cyclic peptides and their synthetic modifications.
Biology: Echinocandin B is used to investigate fungal cell wall biosynthesis and the role of β-(1→3)-D-glucan in fungal physiology.
作用机制
Target of Action
Echinocandin B is a member of the echinocandins, a class of antifungal agents . The primary target of Echinocandin B is the fungal cell wall . It specifically inhibits the synthesis of glucan, a major component of the fungal cell wall, through noncompetitive inhibition of the enzyme β-(1→3)-D-glucan synthase . This target is unique to fungi, contributing to the favorable toxicity profile of echinocandins .
Mode of Action
Echinocandin B interacts with its target, the β-(1→3)-D-glucan synthase, by noncompetitively inhibiting this enzyme . This inhibition disrupts the synthesis of glucan, a crucial component of the fungal cell wall . As a result, the integrity of the fungal cell wall is compromised, leading to cell death .
Biochemical Pathways
The action of Echinocandin B affects the biochemical pathway responsible for the synthesis of the fungal cell wall . By inhibiting the β-(1→3)-D-glucan synthase enzyme, Echinocandin B disrupts the production of glucan, a key constituent of the fungal cell wall . This disruption in the cell wall synthesis pathway leads to the death of the fungal cell .
Pharmacokinetics
Echinocandins, including Echinocandin B, are large lipopeptide molecules . They distribute well into tissues, including the lung, liver, and spleen, but have minimal penetration into central nervous system (CNS) tissues, including the eye, due to their high protein binding and large molecular weight . The total clearance of echinocandins is around 11-12 ml/h/kg, with a distribution volume at steady state of 0.2 l/kg .
Result of Action
The primary result of Echinocandin B’s action is the death of fungal cells . By inhibiting the synthesis of glucan in the fungal cell wall, Echinocandin B compromises the integrity of the cell wall, leading to cell death . This makes Echinocandin B a potent antifungal agent, with strong activity against Candida and Aspergillus species .
Action Environment
The action of Echinocandin B can be influenced by various environmental factors. For instance, the production of Echinocandin B is carried out by industrial strains of Aspergillus rugulosus . The fermentation process can be affected by various factors, including the presence of contaminants . Therefore, achieving a competitive technology to eliminate other contaminants is important for the efficient production of Echinocandin B .
生化分析
Biochemical Properties
Echinocandins, including Echinocandin B, inhibit the synthesis of glucan, a major component of the fungal cell wall, via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase . This inhibition disrupts the cell wall biosynthesis in fungi, leading to cell lysis and death .
Cellular Effects
Echinocandins, including Echinocandin B, have a significant impact on fungal cells. They noncompetitively inhibit beta-1,3-D-glucan synthase enzyme complex in susceptible fungi to disturb fungal cell glucan synthesis . This leads to cell lysis and death .
Molecular Mechanism
The molecular mechanism of Echinocandin B involves the noncompetitive inhibition of β- (1→3)- D -glucan synthase, a crucial enzyme in the synthesis of glucan . This inhibition disrupts the cell wall biosynthesis in fungi, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
It has been observed that increasing drug concentrations of echinocandins above the organism’s MIC may result in a paradoxical increase in fungal growth as demonstrated in some in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Echinocandin B vary with different dosages in animal models. The potential impact of dose escalations on improving the clinical efficacy of echinocandins based on in vitro and animal models are uncertain and are still being evaluated .
Metabolic Pathways
Echinocandin B is involved in the metabolic pathway that inhibits the synthesis of glucan, a major component of the fungal cell wall . This is achieved via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase .
Transport and Distribution
It is known that Echinocandins are large lipopeptide molecules that inhibit cell wall biosynthesis through noncompetitive inhibition of the (1 → 3)-β- d -glucan synthase complex .
Subcellular Localization
It has been observed that despite their high structural similarity, each of the drug probes had a unique subcellular distribution pattern . For instance, fluorescent Echinocandin B localized in the extracellular environment and on the yeast cell surface where the target glucan synthase resides .
准备方法
Synthetic Routes and Reaction Conditions: Echinocandin B is primarily derived from the secondary metabolites of Aspergillus nidulans. The hexapeptide scaffold of Echinocandin B consists of six amino acids: 4R,5R-dihydroxyl-L-ornithine, L-threonine, 4R-hydroxyl-L-proline, 3S,4S-dihydroxyl-L-homotyrosine, another L-threonine, and 3S-hydroxyl,4S-methyl-L-proline . The biosynthesis involves complex fermentation processes, often enhanced by the addition of specific precursors like methyl oleate .
Industrial Production Methods: Industrial production of Echinocandin B involves fermentation using optimized strains of Aspergillus nidulans. The fermentation process is typically enhanced through classical mutagenesis, isotope labeling, and chemical synthesis to increase yield and purity . The fermentation titer can be significantly increased by optimizing the carbon sources and precursor amino acids used in the process .
化学反应分析
Types of Reactions: Echinocandin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal properties and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used to introduce hydroxyl groups into the molecule.
Reduction: Reducing agents such as sodium borohydride are employed to reduce specific functional groups, enhancing the compound’s stability.
Substitution: Substitution reactions often involve nucleophilic reagents to replace specific atoms or groups within the molecule, tailoring its activity and solubility.
Major Products: The major products formed from these reactions include various derivatives of Echinocandin B, such as anidulafungin, which is used clinically for its enhanced antifungal activity .
相似化合物的比较
Echinocandin B is part of a broader class of echinocandins, which includes compounds like caspofungin, micafungin, and anidulafungin . These compounds share a similar cyclic hexapeptide structure but differ in their side chains and specific modifications:
Caspofungin: Derived from Glarea lozoyensis, it has a unique side chain that enhances its antifungal activity.
Micafungin: Produced from Coleophoma empetri, it features a fatty-N-acyl side chain that improves its pharmacokinetic properties.
Anidulafungin: Known for its long half-life and potent antifungal activity, it is derived from Echinocandin B through specific chemical modifications.
Echinocandin B’s uniqueness lies in its role as a precursor for these clinically important antifungal agents and its potent inhibition of β-(1→3)-D-glucan synthase .
属性
CAS 编号 |
54651-05-7 |
|---|---|
分子式 |
C52H81N7O16 |
分子量 |
1060.2 g/mol |
IUPAC 名称 |
(9E,12E)-N-[(3S,6S,9S,11S,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9+,13-12+/t29-,30+,31+,34-,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1 |
InChI 键 |
FAUOJMHVEYMQQG-RQYJTCPZSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O |
外观 |
Solid powder |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Echinocandin B; NSC 287461; A30912A; A 30912A; A-30912A; A22082; A 22082; A-22082 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Echinocandin B exert its antifungal activity?
A1: Echinocandin B exerts its antifungal activity by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase. [] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall. []
Q2: What are the downstream effects of Echinocandin B's inhibition of 1,3-β-D-glucan synthase?
A2: Inhibition of 1,3-β-D-glucan synthase by Echinocandin B disrupts the integrity of the fungal cell wall. [] This disruption ultimately leads to osmotic instability and cell lysis, resulting in fungal cell death. []
Q3: What is the molecular formula and weight of Echinocandin B?
A3: The tentative molecular formula of Echinocandin B is C52H81N7O18. []
Q4: What spectroscopic data is available for characterizing Echinocandin B?
A4: Echinocandin B is characterized by its IR and NMR spectra. []
Q5: What are the key structural components of Echinocandin B?
A5: Echinocandin B is a lipopeptide composed of a cyclic hexapeptide core and a linoleic acid side chain attached to the N-terminus. [, ]
Q6: Does Echinocandin B exhibit stability issues under certain conditions?
A6: Yes, Echinocandin B is known to be unstable under strongly basic conditions due to the presence of a hemiaminal group. [] This instability can lead to ring opening and inactivation of the molecule.
Q7: Is Echinocandin B known to have any catalytic properties or applications?
A7: Echinocandin B itself is not known to possess catalytic properties. Its primary role is as an antifungal agent due to its inhibitory action on 1,3-β-D-glucan synthase. [, ]
Q8: Have there been any computational studies on Echinocandin B or its analogs?
A8: Yes, computational analyses have been conducted on Echinocandin B and related compounds to investigate their interactions with 1,3-β-D-glucan synthase and explore their structure-activity relationships. [, ]
Q9: What is the impact of the lipid side chain on the activity of Echinocandin B analogs?
A9: The lipid side chain significantly influences the antifungal potency of Echinocandin B analogs. Studies have shown that a linearly rigid geometry and a CLOGP value greater than 3.5 for the side chain are crucial for enhancing antifungal activity. []
Q10: How does N-alkylation compare to N-acylation in terms of impacting the antifungal activity of Echinocandin B analogs?
A10: While both N-alkylation and N-acylation with linear, rigid side chains can improve in vitro antifungal potency, N-alkylated derivatives lose all in vivo activity. []
Q11: What structural features of Echinocandin B are essential for its antifungal activity?
A11: The hydroxyproline-threonine section in the north-western region of Echinocandin B is crucial for its antifungal activity. [] Additionally, the linoleoyl side chain plays a significant role in its activity and toxicity profile. []
Q12: What strategies have been explored to improve the stability and solubility of Echinocandin B analogs?
A12: Derivatization of the hemiaminal group in Echinocandin B analogs to form stable hemiaminal ethers with pendant basic amines has been explored to enhance stability and allow for salt formation to improve water solubility. [] Additionally, the use of amino acids and fatty acids in modifying the echinocandin B nucleus has led to analogs with improved solubility. []
Q13: How effective is Echinocandin B against various Candida species?
A13: Echinocandin B and its analogs have demonstrated potent antifungal activity against various Candida species, including Candida albicans and Candida parapsilosis, both in vitro and in vivo. [, ]
Q14: What animal models have been used to evaluate the efficacy of Echinocandin B analogs?
A14: Mouse models have been employed to assess the in vivo antifungal activity of Echinocandin B analogs, particularly against Candida infections. [] Additionally, rabbit models of pulmonary aspergillosis have been used to evaluate the efficacy and safety of LY303366, a semisynthetic derivative of echinocandin B. []
Q15: Have any resistance mechanisms to Echinocandin B or its analogs been reported?
A15: While not extensively discussed in the provided research papers, the emergence of resistance to echinocandin class drugs has been reported, particularly in Candida species. Mutations in the FKS genes, which encode the catalytic subunit of 1,3-β-D-glucan synthase, are the most common mechanism of resistance.
Q16: Are there any specific drug delivery strategies being investigated for Echinocandin B or its analogs?
A17: While specific drug delivery strategies are not explicitly discussed in the provided abstracts, research efforts have focused on improving the pharmaceutical properties of echinocandin analogs, such as solubility and stability, to enhance their bioavailability and delivery. [, ]
Q17: Are there any known biomarkers for predicting the efficacy of Echinocandin B or its analogs?
A17: The provided abstracts do not mention specific biomarkers for predicting the efficacy of Echinocandin B or its analogs.
Q18: What analytical methods are used to characterize and quantify Echinocandin B and its analogs?
A19: High-performance liquid chromatography (HPLC) is a key analytical technique used for separating, identifying, and quantifying Echinocandin B and its analogs. [, , ] Mass spectrometry (MS) is employed to determine molecular weight and confirm the identity of the compounds. [, , ] Nuclear magnetic resonance (NMR) spectroscopy is utilized to elucidate the structures of these compounds and their analogs. [, , , , ]
Q19: What organism is the primary source of Echinocandin B?
A20: Echinocandin B is primarily produced by the fungus Aspergillus nidulans. []
Q20: Have there been attempts to improve the production of Echinocandin B?
A21: Yes, several approaches have been employed to enhance Echinocandin B production. These include: * Genetic engineering: Introducing additional copies of the Echinocandin B deacylase gene into the producing organism, Actinoplanes utahensis, and heterologous hosts like Streptomyces lividans and Streptomyces albus. This modification aims to increase the bioconversion of Echinocandin B to its nucleus, a key intermediate in the production of the clinically used antifungal drug, anidulafungin. [] * Mutagenesis: Using atmospheric and room temperature plasma (ARTP) treatment to generate mutants of Aspergillus nidulans capable of utilizing starch as a cheaper carbon source for Echinocandin B production. [] * Optimization of fermentation conditions: Employing response surface methodology (RSM) and statistical design techniques like Plackett-Burman design (PBD) and Box-Behnken design (BBD) to determine the optimal media composition and fermentation parameters for increased Echinocandin B yield. []
Q21: How does curcumin affect echinocandin B production?
A22: Curcumin, a natural compound, has been shown to epigenetically repress the production of echinocandin B in Emericella rugulosa. This suppression is achieved by inhibiting histone acetylation and disrupting interspecies consortium communication, ultimately leading to a decrease in echinocandin B synthesis. []
Q22: What is the role of the ecd and hty gene clusters in echinocandin B biosynthesis?
A23: The ecd and hty gene clusters play a crucial role in echinocandin B biosynthesis in Emericella rugulosa NRRL 11440. * The ecd gene cluster comprises genes encoding for the six-module nonribosomal peptide synthetase EcdA, an acyl-AMP ligase EcdI, and oxygenases EcdG, EcdH, and EcdK. [] * EcdA is responsible for incorporating L-ornithine into the echinocandin B structure, while EcdI activates linoleate and attaches it to EcdA. [] * The hty gene cluster encodes enzymes involved in the biosynthesis of L-homotyrosine, a precursor for one of the amino acid residues in echinocandin B. [] * Deletions in the ecdA and htyA genes resulted in the abolishment of echinocandin B production, confirming their essential roles in the biosynthetic pathway. []
Q23: What is the significance of the proline hydroxylase enzymes in echinocandin biosynthesis?
A24: Proline hydroxylase enzymes, specifically GloF from Glarea lozoyensis (pneumocandin producer) and HtyE from Aspergillus pachycristatus (echinocandin B producer), are involved in hydroxylating proline residues during echinocandin biosynthesis. [] Interestingly, both enzymes can generate trans-3-hydroxy-l-proline and trans-4-hydroxy-l-proline, but in different ratios. [, ] While echinocandin B itself does not contain trans-3-hydroxy-l-proline, its presence as a product of HtyE suggests a potential for generating novel echinocandin analogs with this building block. []
Q24: Can the production of specific echinocandin analogs be manipulated?
A25: Yes, manipulating genes involved in echinocandin biosynthesis can lead to the production of specific analogs. For example, replacing the native gloF gene in Glarea lozoyensis with the ap-htyE gene from Aspergillus pachycristatus resulted in a strain that could no longer produce pneumocandin C0 but retained its ability to produce pneumocandin B0. [] This finding highlights the potential of using genetic engineering techniques to enhance the production of desired echinocandin analogs for therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


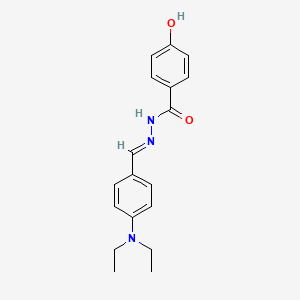
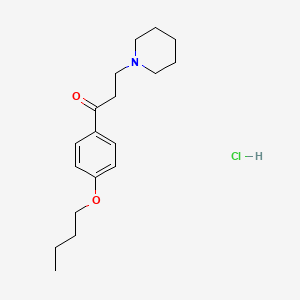

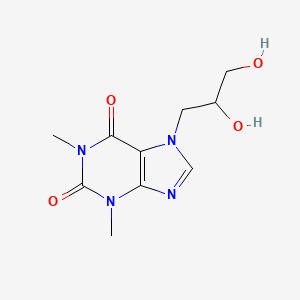
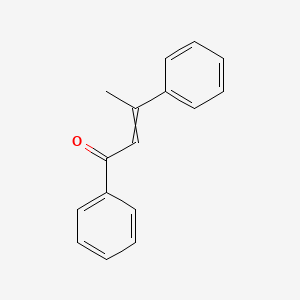
![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)
![N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B1671012.png)
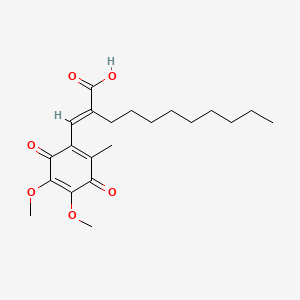
![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)
